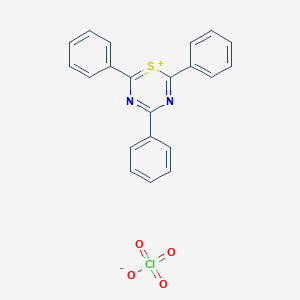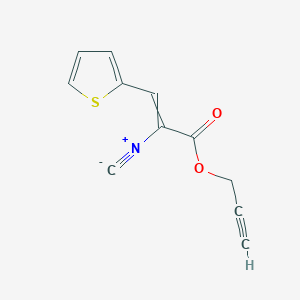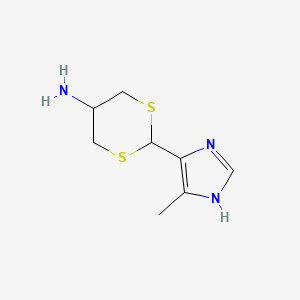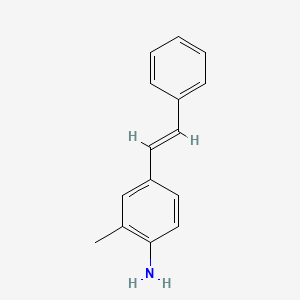
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate is a heterocyclic compound that belongs to the class of thiadiazines It is characterized by the presence of three phenyl groups attached to a thiadiazine ring, which is further complexed with a perchlorate ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenyl-1,3,5-thiadiazine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,4,6-Triphenyl-1,3,5-thiadiazine} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced thiadiazine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted thiadiazines, oxidized derivatives, and reduced thiadiazine compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a thiadiazine ring.
2,4,6-Triphenyl-1,3-thiazin-1-ium salt: Shares structural similarities but differs in the type of heterocyclic ring.
Uniqueness
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate is unique due to the presence of the thiadiazine ring and its complexation with perchlorate. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76908-91-3 |
|---|---|
Molekularformel |
C21H15ClN2O4S |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
2,4,6-triphenyl-1,3,5-thiadiazin-1-ium;perchlorate |
InChI |
InChI=1S/C21H15N2S.ClHO4/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JMPQPUPXYOVBJQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=[S+]C(=N2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)


![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)



![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)


